3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine
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Overview
Description
3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with hydrazine hydrate to form 3-hydrazinopyridine, which is then reacted with triethyl orthoformate and hydrochloric acid to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazole ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminotriazole derivatives, while oxidation can produce triazole N-oxides .
Scientific Research Applications
3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine
- 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine
- 3-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Uniqueness
3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is unique due to the specific positioning of the chlorine atom on the triazole ring, which influences its reactivity and interaction with other molecules. This positioning allows for selective substitution reactions and specific biological activities that may not be observed in similar compounds .
Properties
IUPAC Name |
3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOKDZBWMQJAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677730 |
Source
|
Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-94-5 |
Source
|
Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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